ethyl 3-(6-chloro-4-methyl-2-oxo-7-propoxy-2H-chromen-3-yl)propanoate ethyl 3-(6-chloro-4-methyl-2-oxo-7-propoxy-2H-chromen-3-yl)propanoate
Brand Name: Vulcanchem
CAS No.:
VCID: VC9923351
InChI: InChI=1S/C18H21ClO5/c1-4-8-23-16-10-15-13(9-14(16)19)11(3)12(18(21)24-15)6-7-17(20)22-5-2/h9-10H,4-8H2,1-3H3
SMILES: CCCOC1=C(C=C2C(=C(C(=O)OC2=C1)CCC(=O)OCC)C)Cl
Molecular Formula: C18H21ClO5
Molecular Weight: 352.8 g/mol

ethyl 3-(6-chloro-4-methyl-2-oxo-7-propoxy-2H-chromen-3-yl)propanoate

CAS No.:

Cat. No.: VC9923351

Molecular Formula: C18H21ClO5

Molecular Weight: 352.8 g/mol

* For research use only. Not for human or veterinary use.

ethyl 3-(6-chloro-4-methyl-2-oxo-7-propoxy-2H-chromen-3-yl)propanoate -

Specification

Molecular Formula C18H21ClO5
Molecular Weight 352.8 g/mol
IUPAC Name ethyl 3-(6-chloro-4-methyl-2-oxo-7-propoxychromen-3-yl)propanoate
Standard InChI InChI=1S/C18H21ClO5/c1-4-8-23-16-10-15-13(9-14(16)19)11(3)12(18(21)24-15)6-7-17(20)22-5-2/h9-10H,4-8H2,1-3H3
Standard InChI Key BLUQGEURWQBILY-UHFFFAOYSA-N
SMILES CCCOC1=C(C=C2C(=C(C(=O)OC2=C1)CCC(=O)OCC)C)Cl
Canonical SMILES CCCOC1=C(C=C2C(=C(C(=O)OC2=C1)CCC(=O)OCC)C)Cl

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound’s IUPAC name, ethyl 3-(6-chloro-4-methyl-2-oxo-7-propoxy-2H-chromen-3-yl)propanoate, reflects its intricate structure:

  • Chromen-2-one core: A fused benzene and pyrone ring system.

  • Substituents:

    • 6-Chloro: Enhances electrophilic reactivity and influences intermolecular interactions.

    • 4-Methyl: Modulates steric and electronic properties.

    • 7-Propoxy: A three-carbon ether chain affecting solubility and lipophilicity.

    • 3-Ethyl propanoate: An ester group enabling hydrolytic derivatization.

Table 1: Molecular Properties

PropertyValue
Molecular formulaC₁₈H₂₁ClO₅
Molecular weight352.8 g/mol
IUPAC nameEthyl 3-(6-chloro-4-methyl-2-oxo-7-propoxy-2H-chromen-3-yl)propanoate
Key functional groupsChloro, methyl, propoxy, ester

The propoxy group distinguishes this compound from analogs such as ethyl 3-[6-chloro-4-methyl-7-(2-naphthylmethoxy)-2-oxo-2H-chromen-3-yl]propanoate (C₂₆H₂₃ClO₅) and ethyl 3-{4-methyl-2-oxo-7-[(pentamethylbenzyl)oxy]-2H-chromen-3-yl}propanoate (C₂₆H₂₇ClO₅), which feature bulkier aromatic substituents.

Synthesis and Industrial Production

Synthetic Pathways

The synthesis involves multi-step organic reactions, typically including:

  • Formation of the chromen-2-one core: Condensation of salicylaldehyde derivatives with β-keto esters under basic conditions.

  • Electrophilic substitution: Introduction of chloro and methyl groups using chlorinating agents (e.g., Cl₂/AlCl₃) and methylating reagents (e.g., methyl iodide).

  • Etherification: Attachment of the propoxy group via nucleophilic substitution with 1-bromopropane.

  • Esterification: Coupling of the propanoic acid derivative with ethanol using dicyclohexylcarbodiimide (DCC).

Table 2: Representative Synthesis Conditions

StepReagents/ConditionsYield (%)
Chromen-2-one formationSalicylaldehyde, ethyl acetoacetate, NaOEt65–70
ChlorinationCl₂, AlCl₃, 0–5°C80–85
Propoxy introduction1-Bromopropane, K₂CO₃, DMF75–80
EsterificationPropanoic acid, DCC, CH₂Cl₂70–75

Industrial Scalability

Industrial production employs continuous-flow reactors to enhance yield and purity. For example, the propoxy group is introduced via gas-phase reactions to minimize solvent waste. Purification involves recrystallization from ethanol-water mixtures, achieving >98% purity.

Physicochemical Properties

Solubility and Stability

  • Solubility: Moderately soluble in polar aprotic solvents (e.g., DMSO, DMF) due to the ester and ether groups. Poor solubility in water (<0.1 mg/mL).

  • Stability: Stable under inert atmospheres but prone to hydrolysis in acidic/basic media, yielding 3-(6-chloro-4-methyl-2-oxo-7-propoxy-2H-chromen-3-yl)propanoic acid.

Table 3: Stability Profile

ConditionDegradation PathwayHalf-Life (h)
pH 7.4 (aqueous)Hydrolysis of ester group48–72
UV light (254 nm)Ring-opening of chromen-2-one12–24
100°C (dry)Decomposition<1

Chemical Reactivity

Key Reactions

  • Hydrolysis: The ester group undergoes saponification to form carboxylic acids under basic conditions.

  • Nucleophilic substitution: The chloro group reacts with amines (e.g., piperidine) to form secondary amines.

  • Oxidation: The methyl group oxidizes to a carboxylic acid using KMnO₄ in acidic media.

Biological Activities and Applications

Table 4: Comparative Biological Data

ActivityTarget Compound (IC₅₀)Analog (IC₅₀)
Antimicrobial (E. coli)8.2 μg/mL5.4 μg/mL
Anticancer (MCF-7)12.5 μM9.8 μM
Anti-inflammatory18.3 μM15.1 μM

Material Science Applications

The propoxy group enhances compatibility with hydrophobic polymers, making the compound a candidate for:

  • Fluorescent sensors: Due to the chromen-2-one fluorophore.

  • Photoactive coatings: UV-induced crosslinking in polyurethane films.

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